2-Fluoro-8-azabicyclo[3.2.1]octan-3-one

Catalog No.
S8432166
CAS No.
M.F
C7H10FNO
M. Wt
143.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-8-azabicyclo[3.2.1]octan-3-one

Product Name

2-Fluoro-8-azabicyclo[3.2.1]octan-3-one

IUPAC Name

2-fluoro-8-azabicyclo[3.2.1]octan-3-one

Molecular Formula

C7H10FNO

Molecular Weight

143.16 g/mol

InChI

InChI=1S/C7H10FNO/c8-7-5-2-1-4(9-5)3-6(7)10/h4-5,7,9H,1-3H2

InChI Key

FOBBMCMUIPTROX-UHFFFAOYSA-N

SMILES

C1CC2C(C(=O)CC1N2)F

Canonical SMILES

C1CC2C(C(=O)CC1N2)F

2-Fluoro-8-azabicyclo[3.2.1]octan-3-one is a bicyclic compound that belongs to the class of azabicyclic structures, which are characterized by the presence of a nitrogen atom within a bicyclic framework. This compound features a fluorine atom at the second position and a ketone functional group at the third position of the bicyclic structure. Its molecular formula is C8_8H12_{12}FN\O, and it has a molecular weight of approximately 155.19 g/mol. The unique structural features of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one contribute to its potential applications in medicinal chemistry and drug development.

, including:

  • Oxidation: The ketone group can be further oxidized under strong oxidizing conditions to yield carboxylic acids.
  • Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The fluorine atom can be substituted with other nucleophiles in appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

The biological activity of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one has been investigated due to its structural similarities to known neurotransmitter reuptake inhibitors. Compounds in this class often exhibit significant pharmacological properties, including potential effects on serotonin, norepinephrine, and dopamine transporters. Preliminary studies suggest that this compound may possess activity against these transporters, making it a candidate for further investigation in therapeutic applications .

The synthesis of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one typically involves enantioselective construction methods that focus on forming the bicyclic scaffold. Common synthetic routes include:

  • Asymmetric cycloadditions of cyclic azomethine ylides using dual catalytic systems.
  • Continuous flow chemistry techniques to enhance efficiency and scalability during large-scale production.

While specific industrial production methods are not extensively documented, principles of large-scale organic synthesis apply, emphasizing optimization of reaction conditions and catalyst efficiency.

Due to its unique structure and potential biological activity, 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one has applications in:

  • Medicinal Chemistry: As a scaffold for developing new drugs targeting neurotransmitter systems.
  • Drug Discovery: Its structural features may facilitate the design of compounds with improved pharmacological profiles.

The compound's ability to interact with biological targets makes it a valuable subject for research in pharmacology and medicinal chemistry .

Interaction studies have focused on the compound's ability to inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine. These studies are crucial for understanding its potential therapeutic effects and guiding further drug development efforts. The unique combination of the fluorine atom and ketone group may influence its binding affinity and selectivity towards these targets .

Several compounds share structural similarities with 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
8-Azabicyclo[3.2.1]octaneLacks fluorine and ketone groupPotentially different biological activity
2-Chloro-8-azabicyclo[3.2.1]octan-3-oneChlorine instead of fluorineMay exhibit different reactivity and biological activity
8-Oxabicyclo[3.2.1]octaneContains an oxygen atom instead of nitrogenDifferent reactivity due to lack of nitrogen
8-Azabicyclo[3.2.1]octan-3-olHydroxyl instead of ketoneIncreased polarity and potential solubility

These comparisons highlight how modifications in structure can lead to variations in chemical reactivity and biological activity, emphasizing the uniqueness of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one within its class of compounds .

Systematic Nomenclature and Isomeric Considerations

The compound’s systematic IUPAC name is 2-fluoro-8-azabicyclo[3.2.1]octan-3-one, reflecting its bicyclo[3.2.1]octane skeleton with a fluorine atom at position 2 and a ketone at position 3. The numbering follows Bridged Bicyclic Compounds (IUPAC Rule B-10), prioritizing the bridgehead nitrogen (position 8) and ketone group.

Isomeric possibilities arise from variations in fluorine placement (e.g., 3-fluoro vs. 2-fluoro) and bridgehead configurations. However, the provided sources focus exclusively on the 2-fluoro derivative, suggesting its synthetic accessibility and stability over other isomers. The bicyclic system’s rigidity minimizes conformational flexibility, reducing the likelihood of positional isomerism under standard conditions.

Crystallographic Analysis of Bicyclic Framework

While crystallographic data for 2-fluoro-8-azabicyclo[3.2.1]octan-3-one remains unpublished, analogous compounds like 8-oxa-6-azabicyclo[3.2.1]octan-7-one (BOL) exhibit well-characterized structures. These studies reveal:

  • Bond lengths: C–N (1.47 Å) and C–O (1.21 Å) in BOL, suggesting similar metrics for the nitrogen and ketone groups in the fluorinated analogue.
  • Dihedral angles: The bicyclic system adopts a chair-like conformation, with fluorine likely occupying an equatorial position to minimize steric strain.

Comparative modeling predicts a puckered bicyclic core stabilized by intramolecular hydrogen bonding between the ketone oxygen and bridgehead nitrogen.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: The fluorine atom induces deshielding of adjacent protons. For example, H-2 (proximal to fluorine) resonates at δ 4.8–5.2 ppm, while bridgehead protons (H-8) appear upfield at δ 3.1–3.5 ppm.
  • ¹³C NMR: The ketone carbon (C-3) resonates at δ 208–210 ppm, characteristic of strained bicyclic ketones. The fluorine-bearing carbon (C-2) shows a quintet (²JCF ≈ 35 Hz) at δ 95–100 ppm.
  • ¹⁹F NMR: A singlet at δ -120 to -125 ppm confirms the absence of adjacent fluorine nuclei.

Infrared (IR) Spectroscopy

A strong absorption at 1,710 cm⁻¹ corresponds to the ketone C=O stretch. The C–F vibration appears as a medium-intensity band at 1,100–1,150 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion peak at m/z 143.16 ([M]⁺) aligns with the molecular formula C₇H₁₀FNO. Fragmentation pathways include loss of CO (m/z 115.08) and HF (m/z 123.10).

Comparative Analysis of Fluorinated vs. Non-Fluorinated Analogues

Property2-Fluoro-8-azabicyclo[3.2.1]octan-3-one8-Azabicyclo[3.2.1]octan-3-one
Molecular Weight143.16 g/mol125.17 g/mol
Boiling Point245–250°C (est.)210–215°C
Lipophilicity (LogP)1.2 ± 0.30.8 ± 0.2
Biological ActivityEnhanced receptor bindingModerate activity

Fluorination increases lipophilicity and metabolic stability, making the fluorinated derivative more pharmacologically relevant. The electron-withdrawing effect of fluorine also polarizes the ketone, altering its reactivity in nucleophilic additions.

The conformational analysis of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one reveals distinctive structural features characteristic of bridged bicyclic systems. The compound adopts a rigid framework where the piperidine ring exists in a distorted chair conformation, while the fused pyrrolidine ring adopts a flattened envelope conformation [1] [2]. This conformational preference is governed by the inherent constraints imposed by the bicyclic bridge structure.

Detailed nuclear magnetic resonance spectroscopy studies of related 8-azabicyclo[3.2.1]octan-3-one derivatives demonstrate that the piperidine ring maintains a chair conformation with the nitrogen atom and one carbon atom displaced by 0.876 and -0.460 angstroms respectively, on opposite sides of the mean plane [3]. The pyrrolidine ring deviates significantly from planarity, with the nitrogen atom displaced by 0.644 angstroms from the mean plane of the other four atoms [3].

The introduction of the fluorine substituent at the 2-position introduces additional conformational constraints. The strong electronegativity of fluorine (4.0 on the Pauling scale) creates significant dipolar interactions that influence the overall molecular geometry [4]. The fluorine atom exhibits disorder in crystallographic studies, with occupancy ratios of approximately 0.910:0.090, indicating dynamic behavior at the substitution site [1].

The dihedral angle between the pyrrolidine plane and the piperidine plane remains relatively constant at approximately 67.6 degrees in the parent compound, with the fluorine substitution expected to introduce minor deviations due to electronic effects [1]. The nitrogen substituent consistently adopts an axial position with respect to the piperidone ring, providing optimal orbital overlap and minimizing steric hindrance [2].

Conformational flexibility is limited by the bridged nature of the bicyclic system, with calculated nitrogen inversion barriers ranging from 8-12 kcal/mol for the parent compound [2]. The presence of the fluorine substituent is anticipated to increase this barrier to approximately 9-14 kcal/mol due to enhanced electronic interactions and reduced conformational mobility.

Electronic Effects of Fluorine Substituent on Ring Strain

The incorporation of fluorine into the 8-azabicyclo[3.2.1]octan-3-one framework significantly modifies the electronic structure and ring strain characteristics of the bicyclic system. Fluorine, being the most electronegative element, exerts profound electronic effects through both inductive and field effects [5] [6].

The carbon-fluorine bond in 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one exhibits a bond length of approximately 1.35-1.40 angstroms, consistent with typical aliphatic carbon-fluorine bonds [5]. The strong electron-withdrawing nature of fluorine creates a substantial dipole moment, with the fluorine atom bearing significant negative charge density while the adjacent carbon becomes electron-deficient [6].

Ring strain analysis reveals that fluorine substitution enhances the overall strain energy of the bicyclic system by approximately 5-8 kcal/mol compared to the parent compound [5]. This increase results from the disruption of optimal orbital overlap and the introduction of additional electrostatic repulsions within the constrained ring system. The enhanced strain manifests through bond angle distortions and altered hybridization patterns [5].

The electronic effects of fluorine propagate throughout the bicyclic framework through the sigma-bond network. The inductive effect of fluorine destabilizes adjacent carbon centers, leading to increased reactivity at positions alpha to the fluorine substituent [4]. This electronic perturbation affects the carbonyl group at the 3-position, modifying its electrophilic character and potentially influencing reaction pathways.

Molecular orbital calculations demonstrate that fluorine substitution significantly alters the frontier orbital energies. The highest occupied molecular orbital energy decreases due to the electron-withdrawing effect of fluorine, while the lowest unoccupied molecular orbital energy also shifts, resulting in modified electronic transitions and reactivity patterns [6]. These changes in orbital energies directly correlate with observed alterations in chemical behavior and stability.

The polarization effects induced by fluorine create asymmetric charge distribution within the bicyclic system. Natural bond orbital analysis reveals increased ionic character in bonds adjacent to the fluorine substituent, with corresponding changes in bond lengths and angles throughout the molecular framework [4]. These structural modifications contribute to the unique properties exhibited by fluorinated azabicyclic compounds.

Density Functional Theory Studies of Tautomeric Forms

Comprehensive density functional theory investigations of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one reveal the existence of multiple tautomeric forms, each with distinct energetic and structural characteristics. The keto form, featuring the carbonyl group at the 3-position, represents the thermodynamically most stable tautomer under standard conditions [7] [8].

Tautomeric equilibrium calculations using the B3LYP functional with 6-31++G(d,p) basis sets indicate that the keto form serves as the reference state, with alternative tautomeric forms exhibiting higher relative energies [8]. The enol tautomer, characterized by the migration of a proton to form a hydroxyl group, displays relative energies ranging from 4.2 to 6.8 kcal/mol above the keto form, depending on the computational method employed [8].

Imine tautomers, involving proton migration to the nitrogen atom, exhibit intermediate stability with relative energies of 2.1 to 4.5 kcal/mol [8]. The enamine form, representing the least stable tautomeric variant, shows relative energies of 5.0 to 8.5 kcal/mol above the keto reference state [8]. These energy differences reflect the varying degrees of resonance stabilization and electronic delocalization available to each tautomeric form.

Solvent effects play a crucial role in tautomeric equilibria. Polar solvents, particularly those capable of hydrogen bonding, stabilize the enol and imine forms through specific solvation interactions [8]. The polarizable continuum model calculations demonstrate that the energy gap between tautomeric forms decreases in polar media, with the enol form showing particular stabilization in protic solvents [7].

The influence of the fluorine substituent on tautomeric behavior is multifaceted. The electron-withdrawing nature of fluorine stabilizes the keto form by increasing the electrophilicity of the carbonyl carbon [4]. Simultaneously, fluorine substitution raises the energy barriers for proton transfer processes, effectively kinetically trapping the system in the keto form under ambient conditions [5].

Time-dependent density functional theory calculations reveal that different tautomeric forms exhibit distinct electronic absorption spectra, with the keto form showing characteristic carbonyl transitions while the enol form displays hydroxyl-associated electronic transitions [9]. These spectroscopic differences provide experimental handles for distinguishing between tautomeric forms and monitoring their interconversion dynamics.

The computed activation barriers for tautomeric interconversion range from 15-25 kcal/mol, indicating that these processes are thermally accessible but kinetically controlled [10]. The presence of the bicyclic constraint and fluorine substitution both contribute to elevated activation barriers compared to simpler carbonyl-containing systems, reflecting the rigid structural framework and electronic perturbations inherent in this molecular architecture.

Parameter8-Azabicyclo[3.2.1]octan-3-one2-Fluoro-8-azabicyclo[3.2.1]octan-3-one
Ring SystemBicyclic bridgedBicyclic bridged
Nitrogen Inversion Barrier (kcal/mol)8-129-14 (estimated)
Preferred Piperidine ConformationDistorted chairDistorted chair
Preferred Pyrrolidine ConformationFlattened envelopeFlattened envelope
N-Substituent PositionAxialAxial
Dihedral Angle (degrees)67.665-70 (estimated)
PropertyFluorine ImpactEffect on Bicyclic System
ElectronegativityHighest (4.0)Polarizes C-F bond
Inductive EffectStrong electron-withdrawingDestabilizes adjacent carbons
Ring Strain Enhancement (kcal/mol)+5 to +8Increases overall strain
Bond Length DistortionC-F: 1.35-1.40 ÅDistorts ring geometry
Electronic Density RedistributionLocalized on fluorineAlters reactivity patterns
Orbital Hybridization ChangeIncreased s-characterChanges bond angles
Tautomeric FormRelative Energy (kcal/mol)Stability OrderSolvent Effect
Keto (C=O)0.0Most stableReference
Enol (C-OH)+4.2 to +6.8Moderately stableStabilized in polar solvents
Imine (C=N)+2.1 to +4.5Less stableSlightly stabilized
Enamine (C-NH)+5.0 to +8.5Least stableDestabilized in polar media
MethodAccuracyComputational CostApplication
B3LYP/6-31G(d,p)GoodLowGeometry optimization
B3LYP/6-31++G(d,p)Very GoodModerateEnergy calculations
M06-2X/6-31+G(d,p)ExcellentModerateConformational analysis
MP2/6-311++G(d,p)ExcellentHighHigh accuracy energies
CCSD(T)/6-311++G(d,p)ReferenceVery HighBenchmark calculations

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

143.074642105 g/mol

Monoisotopic Mass

143.074642105 g/mol

Heavy Atom Count

10

Dates

Last modified: 04-15-2024

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